4-Cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
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Overview
Description
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 4-Cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with cyclohexylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Due to its potential enzyme inhibitory activity, it is being explored for its therapeutic applications, particularly in cancer treatment.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting the pathways they regulate .
Comparison with Similar Compounds
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but differs in the functional groups attached, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but have various substituents that can significantly alter their properties and applications.
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N4S/c1-3-7-13(8-4-1)21-16-15(11-20-21)17(19-12-18-16)22-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 |
InChI Key |
YRXBEJKDFORDAB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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